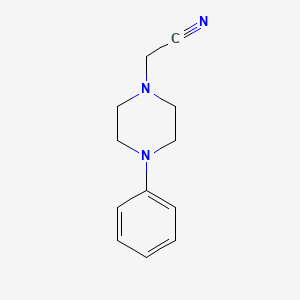
1-Piperazineacetonitrile, 4-phenyl-
Descripción
1-Piperazineacetonitrile, 4-phenyl- is a piperazine derivative featuring a phenyl group at the 4-position of the piperazine ring and an acetonitrile (-CH₂CN) substituent. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for pharmaceuticals, particularly in modulating receptor binding and pharmacokinetic properties . The nitrile group in this compound may serve as a precursor for further functionalization, such as hydrolysis to carboxylic acids or participation in click chemistry reactions .
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
2-(4-phenylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C12H15N3/c13-6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,7-11H2 |
Clave InChI |
ONNCTSYEIOXVCV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC#N)C2=CC=CC=C2 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine (CAS 67914-60-7)
- Structure : Contains a piperazine core with an acetyl group (-COCH₃) and a 4-hydroxyphenyl substituent .
- Key Differences: The acetyl group introduces polarity and hydrogen-bonding capability, contrasting with the nitrile group in 1-piperazineacetonitrile, which lacks hydrogen-bond donors. The hydroxyl (-OH) group enhances solubility in polar solvents compared to the hydrophobic phenyl group in the target compound.
- Applications : Used as a pharmaceutical intermediate, highlighting the role of functional groups in drug design .
2-(4-Methoxyphenyl)-N-(4-Phenyl-1-Piperazinyl)Acetamide
- Structure : Features an acetamide (-CH₂CONH₂) side chain and a 4-methoxyphenyl group .
- The methoxy (-OCH₃) substituent increases electron density on the phenyl ring, altering electronic interactions in binding assays .
- Synthetic Relevance : Demonstrates the use of arylpiperazine scaffolds in synthesizing bioactive molecules.
1-Piperazineacetonitrile,4-(1-Methylethyl)- (CAS 240143-46-8)
- Structure : Piperazine substituted with an isopropyl group and an acetonitrile moiety .
- Molecular weight (167.25 g/mol) is lower than the phenyl analogue (estimated ~215 g/mol for C₁₂H₁₄N₄).
- Reactivity : Highlights the nitrile group’s role in further synthetic modifications.
Comparison with Other Piperazines
- Arylpiperazine Derivatives : describes the use of PPAA (polyphosphoric acid trimethylsilyl ester) and DMF for coupling reactions, a method adaptable to introducing acetonitrile groups .
- Thiadiazole-Piperazine Hybrids : highlights the use of sodium hydride and DMF for nucleophilic substitutions, a strategy applicable to nitrile group introduction .
Pharmacological and Physicochemical Properties
Receptor Binding
- The nitrile group’s electron-withdrawing nature may enhance binding specificity compared to electron-donating groups like methoxy .
- Opioid Receptor Interactions : Piperidines and benzomorphans () demonstrate diverse receptor efficacies, but nitrile-containing piperazines remain underexplored in this context .
Physicochemical Properties
| Property | 1-Piperazineacetonitrile, 4-Phenyl- | 1-Acetyl-4-(4-Hydroxyphenyl)-Piperazine | 2-(4-Methoxyphenyl)-N-(4-Phenylpiperazinyl)Acetamide |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₄N₄ (estimated) | C₁₂H₁₆N₂O₂ | C₁₉H₂₂N₃O₂ |
| Polarity | Moderate (nitrile) | High (acetyl, hydroxyl) | Moderate (amide, methoxy) |
| Solubility | Low in water; soluble in DCM, DMF | High in polar solvents (due to -OH) | Moderate in ethanol, DMSO |
| Stability | Stable under neutral conditions | Hydrolyzable (acetyl group) | Stable amide bond |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


